(E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-8(1-2-9(13)14)11-4-6-3-7(5-11)10(6)15/h1-2,6-7,10,15H,3-5H2,(H,13,14)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITQLOPBNTYCPG-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(CC1C2O)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid, a compound with a complex bicyclic structure, has garnered attention for its potential biological activities, particularly in neuropharmacology. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that is critical for its interaction with biological targets. Its molecular formula is with a molecular weight of approximately 239.29 g/mol. The presence of the hydroxyl group and the unique bicyclic framework contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H19NO3 |
| Molecular Weight | 239.29 g/mol |
| Solubility | Soluble in water |
| CAS Number | Not available |
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Research indicates that (E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid acts as a ligand for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This receptor subtype is implicated in various neurological functions and disorders, including cognition and mood regulation.
Pharmacological Effects
- Antagonistic Activity : The compound exhibits antagonistic properties at nAChRs, which may have implications for treating conditions such as anxiety and depression.
- Neuroprotective Effects : Preliminary studies suggest that it may provide neuroprotective benefits in models of neurodegeneration, potentially through modulation of cholinergic signaling pathways.
Case Studies and Research Findings
- Study on Cognitive Function : A study published in Neuropharmacology demonstrated that administration of this compound improved cognitive function in rodent models of Alzheimer's disease by enhancing synaptic plasticity through nAChR modulation .
- Anti-inflammatory Properties : In a separate investigation, the compound was shown to reduce inflammation in microglial cells, suggesting potential applications in neuroinflammatory conditions .
Table 2: Summary of Biological Activities
Scientific Research Applications
The compound's bicyclic structure, featuring a nitrogen atom, allows it to interact with various biological targets, making it a candidate for medicinal chemistry applications.
Antihistaminic Properties
Research indicates that derivatives of this compound can enhance the efficacy of antihistamine formulations. Studies have shown that these derivatives improve the physicochemical properties of antihistamines, leading to better therapeutic outcomes in treating allergic reactions.
Neuroprotective Effects
Experimental studies have demonstrated that (E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid exhibits neuroprotective effects in models of chronic neuropathic pain and allergic asthma. The compound has been shown to reduce airway eosinophilia and modulate pain pathways, suggesting its potential use in treating neurodegenerative diseases.
Enzyme Modulation
The compound's ability to modulate enzyme activity presents opportunities for its application in drug development. It can act as a competitive inhibitor for certain enzymes, which may be beneficial in designing therapeutics targeting metabolic pathways.
Synthesis and Production
The synthesis of (E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid typically involves cyclization reactions starting from suitable precursors under controlled conditions. Techniques include:
- Intramolecular Cyclization : Utilizing amino alcohols under acidic conditions to facilitate cyclization.
- Continuous Flow Reactors : Employed in industrial settings for large-scale production, allowing precise control over reaction parameters.
Allergic Asthma Model
In preclinical studies focusing on allergic asthma, derivatives of (E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid were tested for their ability to reduce inflammation and eosinophil infiltration in lung tissues. Results indicated a significant decrease in inflammatory markers compared to controls, suggesting therapeutic potential.
Neuropharmacological Studies
A study investigating the neuropharmacological effects of the compound demonstrated its capacity to alleviate symptoms associated with chronic pain models in rodents. The findings support its role as a candidate for developing new analgesics.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of (E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid compared to structurally similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Hydroxy vs. Ethoxy on the Bicyclic Core
Compound A: 4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid (CAS: 2098090-41-4)
- Key Differences: Substituent: Ethoxy group at the 6-position instead of hydroxy.
- Properties: Molecular weight: 241.28 g/mol (C₁₂H₁₉NO₄) . Stability: Ethoxy substitution likely enhances lipophilicity compared to the hydroxylated analog. Safety: Requires precautions against heat and ignition sources (P210 hazard statement) .
α,β-Unsaturation: (E)-But-2-enoic Acid vs. Saturated Analog
Compound B: 4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid (same as Compound A)
- Key Differences: Backbone: Saturated butanoic acid lacks the conjugated double bond present in the target compound.
- Implications: The (E)-configuration in the target compound introduces rigidity and electronic conjugation, which may enhance reactivity in Michael addition or Diels-Alder reactions. UV-Vis absorption profiles and acidity (pKa of the carboxylic acid) likely differ due to resonance stabilization in the enoic acid .
Aromatic vs. Bicyclic Substituents
Compound C: 2-Hydroxy-4-(3-hydroxyphenyl)-4-oxobut-2-enoic acid
Preparation Methods
General Synthetic Strategy
The synthesis of 3-azabicyclo[3.1.1]heptane derivatives, including the target compound, typically relies on constructing the bicyclic framework via intramolecular cyclization reactions starting from suitably functionalized cyclobutane or cyclopropane precursors. Key steps involve:
- Diastereoselective Strecker reactions on 3-oxocyclobutanecarboxylate derivatives to introduce amino functionalities.
- Intramolecular imide formation to close the bicyclic ring system.
- Functional group manipulations to install hydroxy and oxobutenoic acid moieties.
This approach allows for multigram scale synthesis and provides access to valuable bicyclic diamines and related compounds for medicinal chemistry applications.
Detailed Preparation Steps
Starting Material Preparation
Formation of the 3-Azabicyclo[3.1.1]heptane Core
- Intramolecular cyclization (imide formation) of the 1,3-functionalized cyclobutane derivative leads to the bicyclic 3-azabicyclo[3.1.1]heptane framework.
- This step is crucial for establishing the rigid bicyclic structure and stereochemistry.
Functionalization to Target Compound
- The hydroxy group at position 6 and the 4-oxobut-2-enoic acid substituent are introduced via selective oxidation and acylation steps.
- The (E)-configuration of the oxobutenoic acid moiety is typically controlled through reaction conditions and purification.
Alternative Synthetic Route via Cyclopropane Precursors
A related preparation method involves the synthesis of 3-azabicyclo(3.1.0)hexane derivatives, which are structurally related bicyclic amines, through the following sequence:
| Step | Description | Conditions / Reagents |
|---|---|---|
| 1 | Hydrolysis of cis-ethyl 2-cyanocyclopropylcarboxylate to 2-cyanocyclopropyl carboxylic acid | NaOH in water, acidification with HCl |
| 2 | Conversion to acid chloride | Oxalyl chloride in dry benzene, reflux |
| 3 | Reduction to 2-cyanocyclopropyl aldehyde | Tri-(tert-butoxy) lithium aluminum hydride, THF, -60°C |
| 4 | Formation of acetal | Reflux with ethanol |
| 5 | Reduction to 2-aminomethylcyclopropyl-1,1-dialkylacetal | Lithium aluminum hydride, THF |
| 6 | Reaction with cyanide and alkanecarboxylic acid to form N-alkanoyl-3-azabicyclo(3.1.0)hexane-2-carbonitrile | Potassium cyanide, glacial acetic acid, methanesulfonic acid, 40-65°C |
| 7 | Hydrolysis to acid | 6 N HCl, reflux |
| 8 | Isolation of free acid | Treatment with copper(II) hydroxide, methanol extraction, hydrogen sulfide treatment |
This method yields the bicyclic amine acid as a mixture of cis/trans isomers, which can be separated by fractional crystallization or ion exchange chromatography.
Research Findings and Scalability
- The multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been demonstrated with high efficiency and stereocontrol, enabling their use as building blocks in medicinal chemistry.
- The reduction of spirocyclic oxetanyl nitriles has been developed as a general approach to 3-azabicyclo[3.1.1]heptanes, showing good scalability and applicability to drug design, such as incorporation into antihistamine drug scaffolds.
- NMR and spectral analyses confirm the structure and stereochemistry of the synthesized compounds, ensuring purity and consistency with published data.
Summary Table of Preparation Methods
Q & A
What experimental methods are recommended for determining the stereochemical configuration of (E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid?
Level: Advanced
Answer:
The stereochemistry of this bicyclic compound can be resolved using X-ray crystallography or NMR spectroscopy . For X-ray analysis, single crystals of the compound must be grown (e.g., via slow evaporation in polar solvents like methanol/water mixtures). Computational tools (e.g., density functional theory) can supplement experimental data to confirm the (E)-configuration of the α,β-unsaturated ketone moiety. Comparative analysis of coupling constants in -NMR (e.g., for olefinic protons) and NOESY/ROESY correlations can validate spatial arrangements in the azabicycloheptane core .
How can researchers optimize the synthesis of this compound to improve yield and purity?
Level: Basic
Answer:
Key synthesis challenges include regioselective functionalization of the azabicycloheptane ring and stabilizing the α,β-unsaturated ketone. Strategies include:
- Catalytic hydrogenation to reduce side reactions during cyclization.
- Protection/deprotection of the hydroxyl group (e.g., using tert-butyldimethylsilyl ether) to prevent unwanted oxidation .
- Chromatographic purification with reverse-phase HPLC (C18 columns, acetonitrile/water gradient) to achieve ≥95% purity. Reaction yields are typically 40–60%, influenced by solvent choice (e.g., THF vs. DMF) and temperature control .
What are the stability considerations for this compound under varying storage conditions?
Level: Advanced
Answer:
The compound is prone to degradation via:
- Hydrolysis of the α,β-unsaturated ketone in aqueous environments (pH-dependent).
- Oxidation of the hydroxyl group in the azabicycloheptane ring.
Storage recommendations: - Temperature: -20°C in amber vials under inert gas (argon/nitrogen).
- Solvent: Lyophilized form or dissolved in anhydrous DMSO (with desiccants).
Stability studies using LC-MS over 6 months show <5% degradation under these conditions .
How can in vitro cytotoxicity be evaluated for this compound, and what model systems are appropriate?
Level: Advanced
Answer:
Marine-derived bicyclic compounds with similar frameworks (e.g., from T. hemprichii or sponges) are tested using:
- Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory activity via inhibition of TNF-α or IL-6 in macrophage models (e.g., RAW 264.7).
- Dose-response curves (0.1–100 µM) with IC calculations. Positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) are critical .
How should researchers resolve contradictions in spectral data reported across studies?
Level: Advanced
Answer:
Discrepancies in NMR or mass spectra often arise from:
- Solvent effects (e.g., DO vs. CDCl) altering chemical shifts.
- Impurity profiles (e.g., residual starting materials).
Resolution steps:
Cross-validate with high-resolution mass spectrometry (HR-MS) to confirm molecular formula.
Compare - and -NMR data with computational predictions (e.g., ACD/Labs or MNova software).
Replicate synthesis and analysis under standardized conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
